3-氯-1,5-二甲基-1H-吡唑-4-羧酸

描述

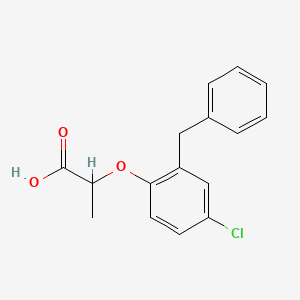

3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a five-membered aromatic heterocyclic compound with two nitrogen atoms. The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of pyrazoles often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis

The structure of pyrazoles is often discussed based on crystallographic results and solid-state NMR . Compounds like 3,5-dimethyl-1H-pyrazole-4-carboxylic acid present polymorphism and one of the polymorphs of each compound shows solid-state proton transfer (SSPT) .Chemical Reactions Analysis

Pyrazoles are known to undergo a variety of chemical reactions. For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Physical and Chemical Properties Analysis

3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 188.61, a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), and a flash point of 159.1°C .科学研究应用

光学非线性及光学限制应用的潜力:Chandrakantha 等人 (2013) 的一项研究合成了一系列 N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯,并研究了它们的光学非线性。研究结果表明,某些衍生物,特别是那些具有羧酸基和酯取代基的衍生物,表现出显著的非线性和光学限制应用的潜力 (Chandrakantha 等人,2013)。

用于合成多种化合物的官能化反应:Yıldırım 等人 (2005) 和 Yıldırım 等人 (2006) 对吡唑衍生物的官能化反应进行了研究。这些研究突出了这些化合物在合成一系列不同产物方面的多功能性,例如 1H-吡唑-3-甲酰胺和 N-(羟苯基)-1H-吡唑-3-甲酰胺,这些产物在各种化学合成中至关重要 (Yıldırım 等人,2005),(Yıldırım 等人,2006)。

农业中杂交剂的开发:Beck 等人 (1988) 描述了 1-芳基-5-氰基-1H-吡唑-4-羧酸乙酯及其衍生物的合成,它们在小麦和大麦中充当化学杂交剂。这突出了这些化合物在农业研究中的应用 (Beck 等人,1988)。

抗菌活性:Bildirici 等人 (2007) 合成了 4-苯甲酰基-1,5-二苯基-1H-吡唑-3-羧酸的衍生物,并评估了它们对革兰氏阳性菌和革兰氏阴性菌的抗菌活性。研究发现某些衍生物表现出显着的抗菌特性 (Bildirici 等人,2007)。

新型化合物的合成:杨云商 (2010, 2011) 对新型 3-氯-1-(3-氯-2-吡啶基)-1H-吡唑-5-甲酰胺化合物的合成进行了研究,证明了这些化合物在创建新化学实体中的用途 (杨云商,2010),(杨云商,2011)。

抗癌和抗菌剂:Hafez 等人 (2016) 合成了具有潜在抗菌和抗癌特性的吡唑衍生物。这强调了吡唑衍生物在药物化学和药物开发中的重要性 (Hafez 等人,2016)。

作用机制

Target of Action

The primary targets of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. These interactions can lead to changes in the conformation or activity of the target molecules .

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways

Pharmacokinetics

The compound is predicted to have a density of 140±01 g/cm3, a melting point of 164 °C, and a boiling point of 3395±420 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the diverse biological activities of pyrazole derivatives, it’s plausible that this compound could have multiple effects at the molecular and cellular levels .

安全和危害

未来方向

Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Future research may focus on developing new synthetic methods and exploring the biological activity of pyrazole derivatives .

生化分析

Biochemical Properties

3-Chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine . This interaction highlights its potential as a therapeutic agent in conditions where oxidative stress is a contributing factor.

Cellular Effects

The effects of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to prevent formalin-induced tonic pain, indicating its role in pain modulation

Molecular Mechanism

At the molecular level, 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of D-amino acid oxidase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition leads to a reduction in oxidative stress and associated cellular damage. Furthermore, it may influence gene expression by modulating transcription factors involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid change over time. The compound is stable under standard storage conditions but may degrade under extreme conditions . Long-term studies have shown that its protective effects against oxidative stress are sustained over extended periods, making it a viable candidate for chronic conditions

Dosage Effects in Animal Models

The effects of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and pain modulation . At higher doses, it may cause adverse effects such as toxicity and cellular damage . Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3-Chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as D-amino acid oxidase, influencing metabolic flux and metabolite levels . Its inhibition of DAO leads to altered levels of D-amino acids, which can impact various physiological processes. Understanding these metabolic pathways is essential for predicting its effects in different biological contexts.

Transport and Distribution

Within cells and tissues, 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by factors such as cellular uptake mechanisms and binding affinities. These properties determine its bioavailability and efficacy in different tissues, which is critical for its therapeutic applications.

Subcellular Localization

The subcellular localization of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is important for elucidating its precise mechanisms of action and optimizing its therapeutic potential.

属性

IUPAC Name |

3-chloro-1,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZOFOYLRIVLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE](/img/structure/B3377987.png)

![1-Cyanospiro[2.4]heptane-1-carboxylic acid](/img/structure/B3378008.png)

![Benzo[d]isothiazole-4-carboxylic acid](/img/structure/B3378025.png)

![3-Methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3378035.png)

![4-Fluorobenzo[b]thiophene-7-carboxylic acid](/img/structure/B3378040.png)